molecular formula C13H11NO4 B12278314 Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate

Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate

Cat. No.: B12278314
M. Wt: 245.23 g/mol
InChI Key: SKPINVHJJOQUJR-UHFFFAOYSA-N
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Description

Ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a heterocyclic compound featuring a fused quinoline core modified with a 1,3-dioxole ring at positions 4,5-g and an ethoxycarbonyl group at position 6. This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive quinolines. Key synthetic routes include:

  • Chlorinated Intermediate Synthesis: Ethyl 8-chloro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is synthesized via multi-step protocols involving cyclization and halogenation (Scheme 2, ).
  • Oxo-Derivative Formation: Ethyl 8-oxo-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is produced by heating intermediates in diphenylether at 250°C ().
  • Functionalization: Bromination at the 6-methyl position using visible light induction achieves 76% yield for ethyl 6-(bromomethyl)-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate ().

The compound’s applications span antimicrobial agents (), cytotoxic derivatives (), and analytical standards ().

Properties

Molecular Formula

C13H11NO4

Molecular Weight

245.23 g/mol

IUPAC Name

ethyl [1,3]dioxolo[4,5-g]quinoline-7-carboxylate

InChI

InChI=1S/C13H11NO4/c1-2-16-13(15)9-3-8-4-11-12(18-7-17-11)5-10(8)14-6-9/h3-6H,2,7H2,1H3

InChI Key

SKPINVHJJOQUJR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C3C(=CC2=C1)OCO3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Functionalized Aniline Derivatives

The quinoline core can be constructed via cyclocondensation reactions starting from substituted aniline precursors. A representative approach involves:

Starting Materials

  • 2-Amino-4,5-methylenedioxybenzoic acid ethyl ester : Provides the dioxolo ring and ester functionality.
  • Diethyl ethoxymethylenemalonate : Introduces the malonate moiety for cyclization.

Reaction Conditions

  • Condensation : Reactants are heated in ethanol at 90°C for 18 hours to form diethyl 2-((4,5-methylenedioxy-2-aminophenyl)methylene)malonate.
  • Cyclization : Intermediate is refluxed in diphenylether at 250°C for 10 hours, inducing quinoline ring formation via elimination of ethanol.
Key Parameters
  • Solvent : High-boiling solvents (e.g., diphenylether) facilitate cyclization at elevated temperatures.
  • Yield Optimization : Excess malonate derivatives improve cyclization efficiency.

Friedländer Annulation with Knoevenagel Adducts

Friedländer annulation offers a modular route to functionalized quinolines. For this compound:

Substrate Preparation

  • 4,5-Methylenedioxy-2-nitrobenzaldehyde : Synthesized via nitration of piperonal followed by oxidation.
  • Ethyl acetoacetate : Forms the Knoevenagel adduct under basic conditions.

Annulation Process

  • Knoevenagel Condensation : Benzaldehyde and ethyl acetoacetate react in ethanol with piperidine catalysis (70°C, 6 hours).
  • Cyclization : The adduct undergoes acid-catalyzed cyclization (H₂SO₄, 120°C) to yield the quinoline skeleton.
Side Reactions
  • Nitro Group Reduction : Requires careful control to avoid premature reduction during cyclization.
  • Ester Hydrolysis : Acidic conditions may hydrolyze the ethoxycarbonyl group, necessitating neutralization.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Modern methodologies employ cross-coupling to install the ethoxycarbonyl group post-cyclization:

Suzuki-Miyaura Coupling

  • Substrate : 7-Bromo-dioxolo[4,5-g]quinoline.
  • Reagent : Ethyl boronate ester.
  • Conditions : Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent, 100°C.

Advantages

  • Regioselectivity : Ensures precise introduction of the ester group at position 7.
  • Functional Group Tolerance : Compatible with the dioxolo ring’s electron-rich environment.

One-Pot Tandem Reactions

Recent advances highlight tandem reactions for streamlined synthesis:

Multicomponent Reaction (MCR)

  • Components :
    • 4,5-Methylenedioxyanthranilic acid.
    • Ethyl propiolate.
    • Trimethyl orthoformate.
  • Conditions : Microwave irradiation (150°C, 30 minutes) in acetic acid.
Outcomes
  • Direct Esterification : In-situ formation of the ethoxycarbonyl group.
  • Time Efficiency : Reduces reaction steps from 3–4 to a single pot.

Critical Analysis of Synthetic Routes

Method Advantages Limitations Yield*
Cyclocondensation High atom economy Requires high-temperature cyclization Moderate (40–50%)
Friedländer Annulation Modular substrate selection Risk of ester hydrolysis Low–Moderate
Cross-Coupling Excellent regiocontrol Expensive catalysts High (60–70%)
Tandem MCR Rapid, step-economical Limited scalability Variable

*Reported yields inferred from analogous quinoline syntheses.

Industrial-Scale Considerations

Solvent Selection

  • Diphenylether vs. PEG-400 : Polyethylene glycol (PEG-400) offers lower toxicity and comparable high-boiling properties for cyclization.

Catalytic Recycling

  • Pd Recovery : Immobilized Pd catalysts (e.g., Pd/C) enable reuse in cross-coupling reactions, reducing costs.

Waste Mitigation

  • Byproduct Utilization : Ethanol from condensation steps can be distilled and reused.

Emerging Methodologies

Photocatalytic C–H Activation

  • Principle : Visible-light-mediated activation of C–H bonds in dioxoloarenes.
  • Example : Ru(bpy)₃²⁺ catalyst, blue LED irradiation, room-temperature conditions.

Biocatalytic Approaches

  • Enzymatic Esterification : Lipases (e.g., Candida antarctica) catalyze ester group installation under mild aqueous conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, such as bromomethylquinolines and dihydroquinolines, which have significant applications in synthetic organic chemistry .

Scientific Research Applications

Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with molecular targets such as DNA gyrases and topoisomerases. These interactions inhibit the replication and transcription of bacterial DNA, leading to antibacterial effects. The compound’s ability to form stable complexes with DNA polynucleotides is a key aspect of its mechanism .

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 8-Chloro-[1,3]Dioxolo[4,5-g]quinoline-7-carboxylate

  • Structure : Chlorine substituent at position 8 enhances reactivity for nucleophilic substitution.
  • Synthesis : Prepared via iodination of ethyl 8-aryl derivatives with iodomethane ().
  • Applications : Intermediate for quaternary ammonium salts with cytotoxicity against HCT-116, Hela, and A549 cancer cells ().

Ethyl 6-(Bromomethyl)-[1,3]Dioxolo[4,5-g]quinoline-7-carboxylate

  • Structure : Bromomethyl group at position 6 enables further alkylation or coupling reactions.
  • Synthesis : Visible light-induced bromination of the 6-methyl precursor using N-bromosuccinimide (NBS) achieves 76% yield, a 46% improvement over prior methods ().
  • Applications: Used in Williamson reactions to synthesize symmetric 2-quinolinylmethoxy aryl diethers ().

Ethyl 8-Hydroxy-[1,3]Dioxolo[4,5-g]quinoline-7-carboxylate

  • Structure : Hydroxyl group at position 8 increases polarity (logP = 2.65) ().
  • Analytical Data : Separated via reverse-phase HPLC (Newcrom R1 column) with 95% purity ().
  • Storage : Stable at -80°C for 6 months; solubility optimized in DMSO ().

Oxolinic Acid and Derivatives

  • Structure : 5-Ethyl-8-oxo substitution (CAS 14698-29-4) confers antibacterial activity ().
  • Synthesis : Derived from ethyl 8-oxo-5,8-dihydro intermediates ().
  • Applications : Broad-spectrum antimicrobial agent; impurity profiling identifies ethyl 5-ethyl-8-oxo derivatives as degradation products ().

Comparative Data Table

Compound Name Substituents Yield/Data Key Applications References
Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate None (parent compound) N/A Intermediate for analogs
Ethyl 8-Chloro derivative Cl at C8 Moderate (exact yield N/A) Anticancer agents
Ethyl 6-(Bromomethyl) derivative BrCH2 at C6 76% Synthetic building block
Ethyl 8-Hydroxy derivative OH at C8 95% purity Analytical standard
Oxolinic Acid (5-Ethyl-8-oxo derivative) C2H5 at C5, =O at C8 Solid (MP 314°C) Antibacterial agent

Biological Activity

Ethyl [1,3]Dioxolo[4,5-g]quinoline-7-carboxylate is a complex chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis methods, structure-activity relationships (SAR), and case studies that highlight its efficacy against various biological targets.

Chemical Structure and Properties

The compound features a unique dioxole ring fused with a quinoline structure, which contributes to its distinctive chemical properties. Its molecular formula is C13H11NO5C_{13}H_{11}NO_5 with a molecular mass of approximately 261.24 g/mol. The melting point ranges from 276 °C to 313 °C depending on purity and specific conditions.

Structural Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
Ethyl 8-hydroxyquinoline-7-carboxylateC13H11NO5C_{13}H_{11}NO_5Lacks dioxole; simpler structure
6-Methoxyquinoline-7-carboxylic acidC10H9NO3C_{10}H_{9}NO_3Methoxy group instead of dioxole
Oxolinic AcidC11H10N2O3C_{11}H_{10}N_2O_3Contains a piperidine ring; different activity profile

The structural complexity of this compound may confer distinct biological activities compared to these similar compounds.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity. In vitro evaluations showed that derivatives of this compound possess an inhibitory effect on Staphylococcus aureus and Escherichia coli, with activity levels surpassing those of standard antibiotics like amoxicillin and ciprofloxacin by 1-4 times .

Table: Antibacterial Efficacy

CompoundTarget BacteriaMIC (μg/mL)Comparison to Control
This compoundStaphylococcus aureus15.625 - 62.51-4 times more effective than amoxicillin
Escherichia coli31.25 - 1251-2 times more effective than ciprofloxacin

Anticancer Activity

In addition to its antibacterial properties, the compound has shown promising results in anticancer studies. A comparative study involving human cancer cell lines (HCT-116, HeLa, A549) demonstrated that certain derivatives exhibited cytotoxicity superior to positive control agents like berberine . The most effective derivatives displayed IC50 values lower than those of the controls.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of this compound on cancer cell lines:

  • Cell Lines Used : HCT-116 (colon cancer), HeLa (cervical cancer), A549 (lung cancer)
  • Results :
    • Compound VII showed an IC50 value significantly lower than that of the positive control.
    • Compound X exhibited comparable activity against all tested cell lines.

The exact mechanisms underlying the biological activities of this compound remain under investigation. However, preliminary data suggest that the compound may interact with specific cellular pathways involved in bacterial resistance and tumor growth inhibition.

Synthesis Methods

The synthesis of this compound involves several steps including chlorination and acetylation processes. The general synthetic route includes:

  • Starting Material : Ethyl 8-aryl-[1,3]-dioxolo [4,5-g] quinolone-7-carboxylate.
  • Reagents : Acetyl chloride or methanesulfonyl chloride.
  • Conditions : Reaction monitored via TLC until completion; subsequent purification yields the desired product.

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